molecular formula C15H33N3 B14515345 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane CAS No. 63120-72-9

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane

Katalognummer: B14515345
CAS-Nummer: 63120-72-9
Molekulargewicht: 255.44 g/mol
InChI-Schlüssel: OUFUIFNYDORUGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three butan-2-yl groups attached to the triazine ring, making it a tri-substituted triazine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with butan-2-yl groups. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with butan-2-yl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Tri(butan-2-yl)-1,3,5-triazine: Similar structure but with different substituents.

    1,3,5-Tri(methyl)-1,3,5-triazinane: Contains methyl groups instead of butan-2-yl groups.

    1,3,5-Tri(ethyl)-1,3,5-triazinane: Contains ethyl groups instead of butan-2-yl groups.

Uniqueness

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is unique due to the presence of butan-2-yl groups, which impart specific chemical and physical properties

Eigenschaften

CAS-Nummer

63120-72-9

Molekularformel

C15H33N3

Molekulargewicht

255.44 g/mol

IUPAC-Name

1,3,5-tri(butan-2-yl)-1,3,5-triazinane

InChI

InChI=1S/C15H33N3/c1-7-13(4)16-10-17(14(5)8-2)12-18(11-16)15(6)9-3/h13-15H,7-12H2,1-6H3

InChI-Schlüssel

OUFUIFNYDORUGE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N1CN(CN(C1)C(C)CC)C(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.